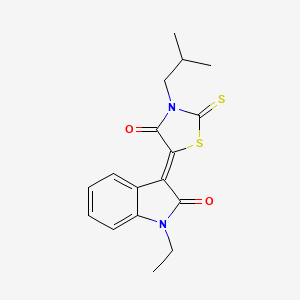![molecular formula C24H30N2O B15032400 4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a quinazolinone moiety fused with a cyclohexane ring, along with a phenyl group and a 2-methylbutan-2-yl substituent. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinazolinone derivative with a cyclohexanone derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methylbutan-2-yl)phenol: A phenol derivative with a similar 2-methylbutan-2-yl substituent.
(Z)-1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane: A cyclohexane derivative with a similar 2-methylbutan-2-yl group.
Uniqueness
4-(2-METHYLBUTAN-2-YL)-3’-PHENYL-3’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLIN]-4’-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both quinazolinone and cyclohexane moieties in a single molecule makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H30N2O |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4'-(2-methylbutan-2-yl)-3-phenylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H30N2O/c1-4-23(2,3)18-14-16-24(17-15-18)25-21-13-9-8-12-20(21)22(27)26(24)19-10-6-5-7-11-19/h5-13,18,25H,4,14-17H2,1-3H3 |
InChI-Schlüssel |
ZUBFRQUZWIVQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15032318.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032328.png)
![2-[4-(methylsulfanyl)phenyl]-4-phenyl-5-(thiophen-2-yl)-1H-imidazole](/img/structure/B15032336.png)
![N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032342.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)


![2-(4-chlorophenyl)-3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B15032373.png)
![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)

![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B15032394.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15032401.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B15032418.png)
